molecular formula C6H11N3O5 B8119564 D-Galactose, 2-azido-2-deoxy-

D-Galactose, 2-azido-2-deoxy-

Cat. No. B8119564
M. Wt: 205.17 g/mol
InChI Key: URARQBMUQIRZQO-GASJEMHNSA-N
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Description

“D-Galactose, 2-azido-2-deoxy-” is a carbohydrate that belongs to the group of oligosaccharides . It is a glucose analog that shows a wide range of biological activities such as inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity .


Synthesis Analysis

The synthesis of “D-Galactose, 2-azido-2-deoxy-” has been studied extensively. A systematic study of GalN3 donors with different combinations of protecting groups indicated that acetyl groups at the 3- and 4-positions are particularly important for high α-selectivity . Temperature is also recognized as a major factor in control of stereoselectivity .


Molecular Structure Analysis

The molecular structure of “D-Galactose, 2-azido-2-deoxy-” can be found in various databases . The compound has a molecular formula of C6H11N3O5 .


Chemical Reactions Analysis

The stereoselectivity of a 2-azido-2-deoxygalactosyl (GalN3) donor is found to strongly depend on the nature of the acceptors in glycosylation reactions . The order of the acceptor, the stereochemistry, and the configuration of the monosaccharide all affect the stereochemistry outcome .


Physical And Chemical Properties Analysis

“D-Galactose, 2-azido-2-deoxy-” has a molecular weight of 205.17 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . It also has a Topological Polar Surface Area of 105 Ų .

Scientific Research Applications

  • Biological Systems Identification and Elucidation :

    • 2-deoxy-D-galactose is used to study the galactose-transport system in Escherichia coli, particularly with mutants containing a constitutive galactose-transport system (Henderson & Giddens, 1977).
  • Synthesis of Modified Sugars for Glycosidase Study :

    • Azido-deoxy and amino-deoxy glycosides and glycosyl fluorides are synthesized to identify glycosidases that process modified sugars, aiding in biological systems and glycosynthases studies (Chen & Withers, 2018).
  • Genetic Applications :

    • 2-deoxy-galactose effectively selects for galactokinase-negative mutants in Candida albicans, offering potential genetic applications (Gorman, Gorman, & Koltin, 1992).
  • Cancer Research :

    • The metabolism of 2-deoxy-D-galactose in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition, potentially affecting cancer cell growth and survival (Smith & Keppler, 1977).
  • Binding and Affinity Studies :

    • The study of the binding of D-galactose and deoxy derivatives to proteins reveals insights into hydrogen bonding and solute-solute interactions, with 2-deoxygalactose showing higher affinity due to differences in these interactions (Daranas, Shimizu, & Homans, 2004).
  • Pharmaceutical Development :

  • Metabolic Studies :

    • 2-deoxy-2-fluoro-D-galactose shows liver-driven metabolism with significant renal excretion, mainly depositing metabolites in the liver and kidneys (Grün et al., 1990).
  • Synthesis of Unnatural Oligosaccharides :

    • Rapid conversion of unprotected galactose analogs to UDP-derivatives is demonstrated for use in the chemo-enzymatic synthesis of unnatural oligosaccharides (Uchiyama & Hindsgaul, 1998).

Future Directions

The future directions of “D-Galactose, 2-azido-2-deoxy-” research could involve further exploration of its synthesis and applications. For instance, the stereoselective construction of 1,2- cis -2-amido/amino-2-deoxyglycosides remains challenging and there is still a great need for developing high-yielding and highly stereoselective synthesis of 1,2- cis -2-amido/amino-2-deoxyglycosides that applies to a broad range of acceptors .

properties

IUPAC Name

(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARQBMUQIRZQO-GASJEMHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose, 2-azido-2-deoxy-
Reactant of Route 2
D-Galactose, 2-azido-2-deoxy-
Reactant of Route 3
D-Galactose, 2-azido-2-deoxy-
Reactant of Route 4
D-Galactose, 2-azido-2-deoxy-
Reactant of Route 5
D-Galactose, 2-azido-2-deoxy-
Reactant of Route 6
D-Galactose, 2-azido-2-deoxy-

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